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Compound of Interest

Compound Name: 3-Methoxyphenoxyacetic acid

Cat. No.: B1294339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Methoxyphenoxyacetic
acid, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is

achieved via the Williamson ether synthesis, a robust and widely used method for forming

ethers.

Principle of the Reaction
The synthesis of 3-Methoxyphenoxyacetic acid is accomplished through the reaction of 3-

methoxyphenol with chloroacetic acid in the presence of a strong base, such as sodium

hydroxide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the

phenoxide ion, generated in situ from 3-methoxyphenol and sodium hydroxide, acts as a

nucleophile and attacks the electrophilic carbon of chloroacetic acid, displacing the chloride

ion. Subsequent acidification of the resulting sodium salt yields the desired 3-
Methoxyphenoxyacetic acid.

Experimental Protocol
Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

3-Methoxyphenol 124.14 12.41 g 0.10

Chloroacetic acid 94.50 10.40 g 0.11

Sodium hydroxide 40.00 8.80 g 0.22

Deionized water 18.02 150 mL -

Diethyl ether 74.12 150 mL -

Hydrochloric acid (6

M)
36.46 As needed -

Anhydrous sodium

sulfate
142.04 As needed -

Equipment:

250 mL three-necked round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel (500 mL)

Büchner funnel and flask

Standard laboratory glassware (beakers, graduated cylinders, etc.)

pH paper or pH meter

Procedure:
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir

bar, reflux condenser, and a dropping funnel, dissolve 8.80 g (0.22 mol) of sodium hydroxide

in 100 mL of deionized water.

Addition of 3-Methoxyphenol: To the stirred sodium hydroxide solution, add 12.41 g (0.10

mol) of 3-methoxyphenol. Stir the mixture at room temperature for 15 minutes to ensure the

complete formation of the sodium phenoxide salt.

Addition of Chloroacetic Acid: Dissolve 10.40 g (0.11 mol) of chloroacetic acid in 50 mL of

deionized water and add this solution to the dropping funnel. Add the chloroacetic acid

solution dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction

may be observed.

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately

100-105 °C) using a heating mantle. Maintain the reflux for 2 to 3 hours.[1]

Cooling and Acidification: After the reflux period, cool the reaction mixture to room

temperature. Carefully acidify the mixture to a pH of 1-2 by the slow addition of 6 M

hydrochloric acid.[2] A precipitate of crude 3-Methoxyphenoxyacetic acid will form.

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product with three

50 mL portions of diethyl ether. Combine the organic layers.

Washing and Drying: Wash the combined organic layers with 50 mL of water to remove any

remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

Solvent Removal: Decant the dried ether solution and remove the diethyl ether using a rotary

evaporator to yield the crude 3-Methoxyphenoxyacetic acid.

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot water.

[2][3] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to

induce crystallization. Collect the purified crystals by vacuum filtration using a Büchner

funnel, wash with a small amount of cold water, and dry in a vacuum oven.
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Synthesis of 3-Methoxyphenoxyacetic Acid

1. Dissolve NaOH in Water

2. Add 3-Methoxyphenol
(Formation of Sodium 3-Methoxyphenoxide)

3. Add Chloroacetic Acid Solution

4. Reflux (2-3 hours)

5. Cool and Acidify (pH 1-2)

6. Diethyl Ether Extraction

7. Wash and Dry Organic Layer

8. Solvent Evaporation

9. Recrystallization from Hot Water

Pure 3-Methoxyphenoxyacetic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Methoxyphenoxyacetic acid.
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Safety Precautions
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Sodium hydroxide is corrosive. Handle with care.

Chloroacetic acid is toxic and corrosive. Avoid inhalation and skin contact.

Diethyl ether is highly flammable. Avoid open flames and sparks.

Hydrochloric acid is corrosive. Handle with care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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